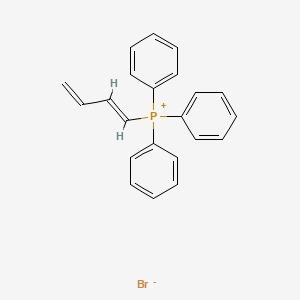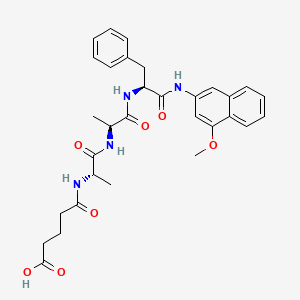
(1,3-Butadienyl)triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Butadienyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C22H20BrP and a molecular weight of 395.28 g/mol . This compound is characterized by the presence of a butadienyl group attached to a triphenylphosphonium moiety, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Butadienyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 1,3-butadiene in the presence of a brominating agent. One common method includes the use of bromine or hydrogen bromide as the brominating agent . The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Butadienyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts .
Wissenschaftliche Forschungsanwendungen
(1,3-Butadienyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological processes involving phosphonium salts.
Industry: The compound is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (1,3-Butadienyl)triphenylphosphonium bromide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, leading to the formation of reactive intermediates that can further react with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Bromopropyl)triphenylphosphonium bromide: This compound has a similar structure but with a bromopropyl group instead of a butadienyl group.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: This compound contains a dioxolan-2-ylmethyl group attached to the triphenylphosphonium moiety.
Uniqueness
(1,3-Butadienyl)triphenylphosphonium bromide is unique due to its butadienyl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This uniqueness makes it a valuable reagent in organic synthesis and other scientific applications .
Eigenschaften
Molekularformel |
C22H20BrP |
|---|---|
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
[(1E)-buta-1,3-dienyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H20P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-19H,1H2;1H/q+1;/p-1/b19-3+; |
InChI-Schlüssel |
SSZVQMPGJGQLLP-SHGZZJJLSA-M |
Isomerische SMILES |
C=C/C=C/[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Kanonische SMILES |
C=CC=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B13834953.png)







![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)





